- Process for preparation of irinotecan hydrochloride, China, , ,
Cas no 97682-44-5 (Irinotecan)
Irinotecan is a topoisomerase I inhibitor chemotherapeutic agent, offering enhanced efficacy in treating refractory colorectal cancer. Its key advantages include potent cytotoxic activity against rapidly dividing cells, improved tolerability profile, and ability to prolong overall survival rates in patients with metastatic disease.

Irinotecan structure
商品名:Irinotecan
Irinotecan 化学的及び物理的性質
名前と識別子
-
- Irinotecan
- 1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
- (+)-Irinotecan
- CAMPTOSAR
- Irinotecan,free base(CPT-11, Camptothecin 11,U-101440E,DQ-2805)
- +-Irinotecan
- 7-ethoxyxanthone-3-carboxylic acid
- 9H-Xanthene-3-carboxylic acid,7-ethoxy-9-oxo
- CPT-11
- 1,4'-Bipiperidine-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
- Irinotecanum
- Irinotecanum [INN-Latin]
- Irinotecan lactone
- Campto
- Irinotecan mylan
- Irinophore C
- Irinotecan [INN:BAN]
- Onivyde
- C33H38N4O6
- AK163712
- product-irinotecan
- 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline, [1,4′-bipiperidine]-1′-carboxylic acid deriv. (ZCI)
- [1,4′-Bipiperidine]-1′-carboxylic acid, 4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl ester, (S)- (ZCI)
- (19S)-10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0[2,11].0[4,9].0[15,20]]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl 4-(piperidin-1-yl)piperidine-1-carboxylate
- ZINC 1612996
- AB07527
- AB00698464-10
- BCP9000793
- (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3'',4'':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4''-BIPIPERIDINE-1''-CARBOXYLATE
- IRINOTECAN [INN]
- GTPL6823
- BCP02860
- BRD-K08547377-003-05-7
- AS-14323
- BRD-K08547377-003-04-0
- (1,4'-Bipiperidine)-1'-carboxylic acid, 4,11-diethyl-3,4,12-14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester, (S)-
- NS00004943
- [1,4'']Bipiperidinyl-1''-carboxylic acid 4,11-diethyl-4-hydroxy-3,13-dioxo-3,4,12,13-tetrahydro-1H-2-oxa-6,12a-diaza-dibenzo[b,h]fluoren-9-yl ester
- L01XX19
- (diethyl-hydroxy-dioxo-[?]yl) 4-(1-piperidyl)piperidine-1-carboxylate
- 2-methoxy-5-[2-(3-sulfophenyl)-5-(4-sulfophenyl)pyrylium-4-yl]benzenesulfonic acid
- s1198
- Biotecan (TN)
- NCGC00178697-05
- AB00698464-09
- AB00698464-07
- BRD-K08547377-003-07-3
- IRINOTECAN [WHO-DD]
- (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-4,12-dihydro-1H-pyrano[3,4-f]quinolino[2,3-a]indolizin-9-yl 4-piperidylpiperidinecarboxylate
- BSPBio_002346
- AKOS015894969
- NCI60_005051
- (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl 4-(piperidin-1-yl)piperidine-1-carboxylate
- (+)-7-ethyl-10-hydroxycamptothecine 10-(1,4'-bipiperidine)-1'-carboxylate
- Irinotecan Free base
- CHEMBL481
- CPT-11 hydrochloride;Camptothecin 11 hydrochloride
- NSC 728073
- SCHEMBL4034
- AC-7469
- (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl [1,4'-bipiperidine]-1'-carboxylate
- BRD-K08547377-394-03-5
- 97682-44-5 (Free base)
- (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl (1,4'-bipiperidine)-1'-carboxylate
- BDBM50128267
- NCGC00178697-02
- 1ST162722
- 97682-44-5
- Irinotecan (INN)
- IRINOTECAN [MI]
- (1,4'-Bipiperidine)-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
- (+)-(4S)-4,11-diethyl-4-hydroxy-9-((4-piperidino-piperidino)carbonyloxy)-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinol-3,14,(4H,12H)-dione
- AB00698464_14
- [(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate
- DTXSID1041051
- AB00698464-11
- BRD-K08547377-001-04-4
- DB00762
- NSC728073
- MFCD00866307
- IRINOTECAN [VANDF]
- AB00698464_13
- 1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
- IRINOTECAN [HSDB]
- 1u65
- [1,4'-Bipiperidine]-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
- DTXCID9021051
- (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
- CS-1138
- (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4'-BIPIPERIDINE-1'-CARBOXYLATE
- CHEBI:80630
- Irinotecan?
- Biotecan
- D08086
- Irinotecanum (INN-Latin)
- BRD-K08547377-003-02-4
- [1,4'']bipiperidinyl-1''-carboxylic acid (S)-4,11-diethyl-4-hydroxy-3,13-dioxo-3,4,12,13-tetrahydro-1H-2-oxa-6,12a-diaza-dibenzo[b,h]fluoren-9-yl ester
- Q412197
- UNII-7673326042
- HY-16562
- (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl[1,4'-bipiperidine]-1'-carboxylate
- (1,4'-bipiperidine)-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
- IRINOTECAN; CPT-11
- EN300-708800
- (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
- AB00698464_12
- NSC-728073
- HSDB 7607
- Irrinotecan
-
- MDL: MFCD00866307
- インチ: 1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1
- InChIKey: UWKQSNNFCGGAFS-XIFFEERXSA-N
- ほほえんだ: C(C1C2C=C(C=CC=2N=C2C3=CC4[C@@](C(OCC=4C(=O)N3CC=12)=O)(O)CC)OC(N1CCC(N2CCCCC2)CC1)=O)C
計算された属性
- せいみつぶんしりょう: 586.27900
- どういたいしつりょう: 586.27913494 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 43
- 回転可能化学結合数: 5
- 複雑さ: 1200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 113
- 疎水性パラメータ計算基準値(XlogP): 3
- ひょうめんでんか: 0
- ぶんしりょう: 586.7
じっけんとくせい
- 色と性状: 淡黄色粉末
- 密度みつど: 1.4
- ゆうかいてん: 210-223°C
- ふってん: 873.4±65.0 °C at 760 mmHg
- フラッシュポイント: 482.0±34.3 °C
- ようかいど: Soluble
- PSA: 114.20000
- LogP: 3.96690
- ようかいせい: 水、メタノール、トリクロロメタン、ジクロロメタンなどの溶媒に溶けやすい。
Irinotecan セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P264; P270; P301+P312; P330; P501
- 危険カテゴリコード: R 22:飲み込み有害。
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- RTECS番号:DW1061000
-
危険物標識:
- リスク用語:R22
- ちょぞうじょうけん:4°C, protect from light
Irinotecan 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D488441-1g |
Irinotecan |
97682-44-5 | 97% | 1g |
$380 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YT246-100mg |
Irinotecan |
97682-44-5 | 98% | 100mg |
¥263.8 | 2023-09-01 | |
LKT Labs | I6932-10 mg |
Irinotecan |
97682-44-5 | ≥98% | 10mg |
$92.50 | 2023-07-11 | |
Ambeed | A164809-1g |
(S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate |
97682-44-5 | 98% | 1g |
$164.0 | 2024-07-18 | |
Ambeed | A164809-5g |
(S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate |
97682-44-5 | 98% | 5g |
$701.0 | 2024-07-18 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6228-100 mg |
Irinotecan |
97682-44-5 | 99.31% | 100MG |
¥907.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6228-200 mg |
Irinotecan |
97682-44-5 | 99.31% | 200mg |
¥1439.00 | 2022-04-26 | |
TRC | I767523-100mg |
(+)-Irinotecan |
97682-44-5 | 100mg |
$ 121.00 | 2023-09-07 | ||
TRC | I767523-50mg |
(+)-Irinotecan |
97682-44-5 | 50mg |
$ 75.00 | 2023-09-07 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1010-20mg |
Irinotecan |
97682-44-5 | HPLC≥98% | HPLC≥98% |
询价 | 2021-07-04 |
Irinotecan 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 6 h, 45 - 50 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Solvents: Pyridine ; 2 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Chloroform ; 30 min
1.2 Reagents: Sodium bicarbonate Solvents: Chloroform ; 30 min
リファレンス
- Method for preparation of Camptothecin derivative, China, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Catalysts: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane , Dimethylacetamide ; 35 °C; 10 h, 40 °C
リファレンス
- Process for preparation of pure Irinotecan hydrochloride trihydrate, China, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Dabco , Diisopropylethylamine Solvents: Dichloromethane ; 0.5 h, 35 - 40 °C
リファレンス
- Methods for preparing irinotecan, United States, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Solvents: Dichloromethane ; rt → -10 °C
1.2 Solvents: Dichloromethane ; -10 - 0 °C
1.3 Reagents: Diisopropylethylamine ; 1 h, -10 - 0 °C; 0 °C → rt; 2 h, rt
1.4 Solvents: Pyridine ; 0.5 - 2 h, rt
1.2 Solvents: Dichloromethane ; -10 - 0 °C
1.3 Reagents: Diisopropylethylamine ; 1 h, -10 - 0 °C; 0 °C → rt; 2 h, rt
1.4 Solvents: Pyridine ; 0.5 - 2 h, rt
リファレンス
- Process to prepare camptothecin derivatives, United States, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethyl sulfoxide ; 48 h, 25 °C
リファレンス
- Polyamino acid graft copolymer and its preparation method, China, , ,
ごうせいかいろ 7
はんのうじょうけん
リファレンス
- Synthesis and antitumor activity of 20(S)-camptothecin derivatives: carbamate-linked, water-soluble derivatives of 7-ethyl-10-hydroxycamptothecinChemical & Pharmaceutical Bulletin, 1991, 39(6), 1446-54,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Dimethylethylamine Solvents: Dichloromethane ; 2.5 h, rt
リファレンス
- Method for preparation of irinotecan, Korea, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 1 h, rt
1.2 Solvents: Pyridine ; 3 h, rt; 10 h, 25 - 30 °C
1.2 Solvents: Pyridine ; 3 h, rt; 10 h, 25 - 30 °C
リファレンス
- Process for preparation of irinotecan, China, , ,
ごうせいかいろ 10
はんのうじょうけん
1.1 Solvents: Dichloromethane , Pyridine
1.2 Reagents: Hydrochloric acid
1.2 Reagents: Hydrochloric acid
リファレンス
- Improved method for the synthesis of IrinotecanZhongguo Yaowu Huaxue Zazhi, 2001, 11(4), 238-240,
ごうせいかいろ 11
はんのうじょうけん
1.1 Solvents: Dichloromethane ; 45 - 50 °C; 6 h, 45 - 50 °C
リファレンス
- Method for preparing irinotecan hydrochloride, China, , ,
ごうせいかいろ 12
はんのうじょうけん
1.1 Solvents: Dichloromethane ; -10 - 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 1 h, -10 - 0 °C; 2 h, rt
1.3 Solvents: Pyridine ; 0.5 - 2 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 1 h, -10 - 0 °C; 2 h, rt
1.3 Solvents: Pyridine ; 0.5 - 2 h, rt
リファレンス
- Process to prepare camptothecin derivatives, United States, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid , Toluene
1.2 Reagents: Pyridine
1.3 Solvents: Dichloromethane
1.4 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water
1.2 Reagents: Pyridine
1.3 Solvents: Dichloromethane
1.4 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water
リファレンス
- Practical Asymmetric Synthesis of (S)-4-Ethyl-6,7,8,10- tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , a Key Intermediate for the Synthesis of Irinotecan and Other Camptothecin AnalogsJournal of Organic Chemistry, 1997, 62(19), 6588-6597,
ごうせいかいろ 14
はんのうじょうけん
1.1 Solvents: Dichloromethane , Pyridine ; rt → -5 °C
1.2 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine ; -5 °C
1.2 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine ; -5 °C
リファレンス
- Process for preparation of Irinotecan and intermediate, China, , ,
ごうせいかいろ 15
はんのうじょうけん
1.1 Solvents: Pyridine ; 36 h, 35 - 40 °C
1.2 Solvents: Methanol , Water ; 30 min, reflux; reflux → 5 °C; 1 h, 2 - 5 °C; 5 °C → 0 °C; 1 h, 0 °C
1.2 Solvents: Methanol , Water ; 30 min, reflux; reflux → 5 °C; 1 h, 2 - 5 °C; 5 °C → 0 °C; 1 h, 0 °C
リファレンス
- Preparation of irinotecan by the use of a carbonylation agent and an alkaline solvent, India, , ,
ごうせいかいろ 16
はんのうじょうけん
リファレンス
- Method of synthesizing camptothecin-relating compounds, World Intellectual Property Organization, , ,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane Solvents: Dimethylformamide ; rt; 3 h, 100 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
リファレンス
- Process for preparation of 20(S)-camptothecin and analogs, China, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Acetamide , Triethylamine Solvents: Dichloromethane , Pyridine ; 2 h, 30 - 40 °C
リファレンス
- Process for preparation of irinotecan hydrochloride trihydrate, United States, , ,
ごうせいかいろ 19
はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; rt; rt; rt; 5 h, 75 °C
リファレンス
- Method of manufacturing of 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (irinotecan base) by the esterification of 7-ethyl-l0-hydroxycamptothecin with 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride in the presence of 4-dimethylaminopyridine, World Intellectual Property Organization, , ,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
リファレンス
- Visible-Light-Induced Radical Cascade Cyclization: Synthesis of (20S)-Camptothecin, SN-38 and IrinotecanChinese Journal of Chemistry, 2018, 36(11), 1035-1040,
Irinotecan Raw materials
- [1,4'-Bipiperidine]-1'-carboxylic acid, 4-amino-3-(1-oxopropyl)phenyl ester
- 1,4'-bipiperidine-1'-carbonyl chloride hydrochloride
- [1,4′-Bipiperidin]-1′-yl-1H-imidazol-1-ylmethanone
- 4-Piperidinopiperidine-1-carbonyl Chloride
- 1-(2-Amino-5-hydroxyphenyl)propan-1-one
- 7-Ethyl-10-hydroxycamptothecin
- 1,4'-bipiperidine
- Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)]
- (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano3,4-findolizine-3,6,10(4H)-trione
- Poly[imino[(2S)-1-oxo-2-[3-oxo-3-(phenylmethoxy)propyl]-1,2-ethanediyl]]
- [1,4'-Bipiperidine]-1'-carboxylic acid, methyl ester
- Irinotecan
- Carbonic dichloride, hydrate (1:3)
Irinotecan Preparation Products
Irinotecan サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:97682-44-5)Irinotecan
注文番号:A845740
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:06
価格 ($):631.0
atkchemica
ゴールドメンバー
(CAS:97682-44-5)Irinotecan
注文番号:CL4305
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:23
価格 ($):discuss personally
Irinotecan 関連文献
-
Andrea Idili,Netzahualcóyotl Arroyo-Currás,Kyle L. Ploense,Andrew T. Csordas,Masayasu Kuwahara,Tod E. Kippin,Kevin W. Plaxco Chem. Sci. 2019 10 8164
-
Luminita Claudia Miclea,Mona Mihailescu,Nicolae Tarba,Ana-Maria Brezoiu,Ana Maria Sandu,Raul-Augustin Mitran,Daniela Berger,Cristian Matei,Mihaela Georgeta Moisescu,Tudor Savopol Nanoscale 2022 14 12744
-
Yanhao Zhang,Ji Wang,Chao Liu,Hanlei Xing,Yuhao Jiang,Xinsong Li J. Mater. Chem. B 2023 11 2478
-
Prabhanjan S. Giram,Julie Tzu-Wen Wang,Adam A. Walters,Priyanka P. Rade,Muhammad Akhtar,Shunping Han,Farid N. Faruqu,Hend M. Abdel-Bar,Baijayantimala Garnaik,Khuloud T. Al-Jamal Biomater. Sci. 2021 9 795
-
5. Tunable self-assembly of Irinotecan-fatty acid prodrugs with increased cytotoxicity to cancer cellsChunqiu Zhang,Shubin Jin,Xiangdong Xue,Tingbin Zhang,Yonggang Jiang,Paul C. Wang,Xing-Jie Liang J. Mater. Chem. B 2016 4 3286
-
Jinjin Chen,Lulu Zhou,Chunhui Wang,Yunhao Sun,Yonglin Lu,Ruihao Li,Xiaochun Hu,Mengyao Chen,Lv Chen,Keke Chai,Tianming Yao,Shuo Shi,Chunyan Dong Nanoscale 2020 12 21234
-
Luis A. Serrano,Ye Yang,Elisa Salvati,Francesco Stellacci,Silke Krol,Stefan Guldin Chem. Commun. 2018 54 1485
-
Heike Hardelauf,Jean-Philippe Frimat,Joanna D. Stewart,Wiebke Schormann,Ya-Yu Chiang,Peter Lampen,Joachim Franzke,Jan G. Hengstler,Cristina Cadenas,Leoni A. Kunz-Schughart,Jonathan West Lab Chip 2011 11 419
-
Georgia Eleni Tsotsou,Panagiota Gkotzamani,Victoria Petro,Ariadne Argyropoulou,Petros Karkalousos Anal. Methods 2021 13 258
-
Yu Zhang,Hongyu Zhang,Pan He,Xuan Yi,Xinming Liu,Chunsheng Xiao J. Mater. Chem. B 2021 9 187
97682-44-5 (Irinotecan) 関連製品
- 130194-92-2(7-Ethyl-10-hydroxycamptothecin)
- 947687-02-7(8-Ethyl Irinotecan)
- 185304-42-1(RPR132595A)
- 181467-56-1(7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin)
- 119577-28-5(7-Ethyl-10-hydroxycamptothecin)
- 100286-90-6(Irinotecan hydrochloride)
- 946821-59-6(10-O-Acetyl SN-38)
- 130144-34-2(10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione)
- 185336-12-3(12-Hydroxy Irinotecan (Mixture of Diastereomers))
- 2668314-60-9(Methyl 7(E)-nonadecenoate)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:97682-44-5)Irinotecan

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:97682-44-5)Irinotecan

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ